3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid CAS number
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid CAS number
An In-Depth Technical Guide to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid
CAS Number: 1736-21-6
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1736-21-6), a pivotal heterocyclic compound in modern medicinal and agricultural chemistry. The document delineates its fundamental physicochemical properties, detailed synthesis protocols, and established applications, with a particular focus on its role as a versatile building block in drug discovery and development. By synthesizing information from peer-reviewed literature, patents, and chemical data repositories, this guide serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. Methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deep theoretical understanding.
Introduction to the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it a cornerstone for the design of bioactive molecules.[2] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-bacterial properties.[1][3]
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a prominent derivative that capitalizes on these features. The incorporation of a 4-fluorophenyl group can enhance metabolic stability and improve pharmacokinetic properties by blocking potential sites of oxidative metabolism. The carboxylic acid moiety provides a crucial handle for forming amides, esters, and other functional groups, making it an exceptionally valuable intermediate for constructing more complex molecular architectures.[4] This guide explores the synthesis, properties, and applications that establish this compound as a key asset in chemical research.
Physicochemical and Structural Properties
The compound presents as white needles or a crystalline powder and is characterized by the following properties.[4][5] Proper identification and understanding of these parameters are critical for its application in synthesis and for ensuring purity and stability.
| Property | Value | Source(s) |
| CAS Number | 1736-21-6 | [4][5][6][7][8] |
| Molecular Formula | C₁₁H₈FNO₃ | [4][5][6] |
| Molecular Weight | 221.18 g/mol | [5][6][7] |
| Appearance | White to almost-white needles or crystalline powder | [4][5] |
| Melting Point | 197-203 °C | [4][5] |
| Purity | ≥ 97% (typically by HPLC) | [4][7] |
| Solubility | Soluble in Methanol | [5] |
| Storage Conditions | 2-8°C, protect from moisture and light | [4][5][7] |
| SMILES | O1C(C)=C(C(O)=O)C(C2=CC=C(F)C=C2)=N1 | [5] |
| InChIKey | PDEGBONVUJDOFN-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is typically achieved via a multi-step process that involves the formation of the core isoxazole ring followed by the hydrolysis of a carboxylate ester precursor. This approach ensures high yields and purity.
General Synthesis Strategy
A common and robust pathway involves a [3+2] cycloaddition reaction. The key steps are:
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Oxime Formation and Chlorination: 4-fluorobenzaldehyde is reacted with hydroxylamine to form the corresponding aldoxime. This oxime is then chlorinated, typically using N-chlorosuccinimide (NCS), to generate 4-fluorobenzohydroximoyl chloride.
-
Cycloaddition: The hydroximoyl chloride is treated with a base (e.g., triethylamine) in situ to generate a highly reactive nitrile oxide. This intermediate immediately undergoes a cycloaddition reaction with a β-ketoester, such as ethyl acetoacetate, to form the ethyl ester of the target molecule: ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.
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Hydrolysis: The resulting ethyl ester is hydrolyzed to the final carboxylic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, for instance, involves refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification to precipitate the product.[1] Acidic hydrolysis using a strong acid like sulfuric acid is also an effective method.[9]
The choice of hydrolysis conditions is critical. Basic hydrolysis is often straightforward, but acidic conditions can sometimes offer cleaner reactions and easier workups, depending on the substrate's stability.[9]
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of the title compound.
Caption: General synthesis workflow for the target compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate and building block.[4] Its structure is integral to the synthesis of more complex molecules with therapeutic or biological potential.
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Anti-Inflammatory and Analgesic Agents: The isoxazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). This carboxylic acid serves as a direct precursor for synthesizing amides and other derivatives that can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[4]
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Agrochemicals: Derivatives of isoxazoles are utilized as effective pesticides, herbicides, and fungicides.[1] The 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid scaffold can be elaborated to create novel crop protection agents.[4]
-
Enzyme Inhibition Studies: As a versatile scaffold, it is employed in the development of targeted enzyme inhibitors. Researchers can systematically modify the carboxylic acid group to explore structure-activity relationships (SAR) for a given biological target, aiding in the design of potent and selective therapeutic agents.[4]
Exemplary Experimental Protocol: Synthesis
The following protocol is a representative, step-by-step methodology for the laboratory-scale synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid from its ethyl ester precursor.
Objective: To synthesize the title compound via basic hydrolysis of ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate.
Materials:
-
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate in 100 mL of ethanol.
-
Base Addition: Separately, prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 10.0 g of NaOH pellets in 100 mL of deionized water. Add this solution to the flask containing the ester.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Safety, Handling, and Storage
As with all laboratory chemicals, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[5]
-
Storage: The compound is sensitive to moisture and light.[5] It should be stored in a tightly sealed container in a cool, dry place, typically between 2°C and 8°C.[4][5][7]
Conclusion
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant strategic importance in synthetic chemistry. Its well-defined physicochemical properties, established synthesis routes, and proven utility as a molecular building block make it an indispensable tool for researchers. The fluorinated phenyl ring and the reactive carboxylic acid group provide a unique combination of features that are highly sought after in the design of novel pharmaceuticals and agrochemicals. This guide has consolidated the critical technical information required for its effective and safe utilization in a research and development setting.
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